molecular formula C15H18N2O3 B15044135 1-Benzyl-5,5-diethylbarbituric acid CAS No. 92870-36-5

1-Benzyl-5,5-diethylbarbituric acid

Cat. No.: B15044135
CAS No.: 92870-36-5
M. Wt: 274.31 g/mol
InChI Key: YSCCFYUEQXOKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5,5-diethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of a benzyl group at the nitrogen atom and two ethyl groups at the carbon atoms in the 5-position. This compound belongs to the class of barbiturates, which have historically been used for their sedative and hypnotic properties .

Preparation Methods

The synthesis of 1-Benzyl-5,5-diethylbarbituric acid typically involves the reaction of diethyl malonate with urea in the presence of a catalyst such as sodium methoxide. The reaction proceeds through the formation of barbituric acid, which is then further reacted with benzyl chloride to introduce the benzyl group . The industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-5,5-diethylbarbituric acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5,5-diethylbarbituric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-diethylbarbituric acid involves its interaction with GABA receptors in the central nervous system. It acts as a GABA modulator, enhancing the inhibitory effects of GABA by increasing the duration of chloride channel opening. This leads to a sedative and hypnotic effect .

Comparison with Similar Compounds

1-Benzyl-5,5-diethylbarbituric acid can be compared with other barbiturates such as:

Properties

CAS No.

92870-36-5

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H18N2O3/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20)

InChI Key

YSCCFYUEQXOKHY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.